2-Bromo-6-methylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZPTVOCJLCMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454993 | |

| Record name | 2-Bromo-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13319-71-6 | |

| Record name | 2-Bromo-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13319-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-methoxyethyl)-2-methyl-4-nitro-1H-imidazole

Disclaimer: The provided CAS number, 13319-71-6, corresponds to the chemical compound 2-Bromo-6-methylphenol. This guide focuses on the requested topic, 1-(2-methoxyethyl)-2-methyl-4-nitro-1H-imidazole , for which a different CAS number would apply. This document has been prepared for researchers, scientists, and drug development professionals.

Introduction

1-(2-methoxyethyl)-2-methyl-4-nitro-1H-imidazole is a derivative of the nitroimidazole class of compounds. Nitroimidazoles are of significant interest in the pharmaceutical industry due to their well-established antimicrobial and potential anticancer activities.[1][2] The biological efficacy and safety profile of such compounds are intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide provides a comprehensive overview of the available physicochemical data for 1-(2-methoxyethyl)-2-methyl-4-nitro-1H-imidazole, alongside detailed experimental protocols for their determination and relevant molecular pathway diagrams.

Physicochemical Properties

| Property | Value | Compound | Data Type |

| Molecular Formula | C₇H₁₁N₃O₃ | 1-(2-methoxyethyl)-2-methyl-4-nitro-1H-imidazole | - |

| Molecular Weight | 185.18 g/mol | 1-(2-methoxyethyl)-2-methyl-4-nitro-1H-imidazole | Calculated |

| Melting Point | 251-255 °C | 2-Methyl-4(5)-nitroimidazole | Experimental[3] |

| Boiling Point | No Data Available | - | - |

| Solubility | Sparingly soluble in DMSO and Methanol | 2-Methyl-4-nitroimidazole | Experimental[4] |

| pKa | 8.87 ± 0.10 | 2-Methyl-4-nitroimidazole | Predicted[5] |

| LogP (Octanol/Water) | No Data Available | - | - |

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties applicable to nitroimidazole derivatives.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.[6]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

-

Purity Assessment: A sharp melting point range of 1-2 °C is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional technique for determining the equilibrium solubility of a compound in a specific solvent.[7][8]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The resulting saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Visualizations

Synthesis Workflow

The following diagram illustrates a general synthetic pathway for the N-alkylation of a 2-methyl-4-nitroimidazole core, a common method for producing compounds like 1-(2-methoxyethyl)-2-methyl-4-nitro-1H-imidazole.

Proposed Mechanism of Antimicrobial Action

Nitroimidazoles are known to exert their antimicrobial effects through a reductive activation process within anaerobic organisms. The following diagram depicts this proposed signaling pathway.

References

- 1. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methyl-4(5)-nitroimidazole 99 696-23-1 [sigmaaldrich.com]

- 4. 696-23-1 CAS MSDS (2-Methyl-4-nitroimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-Methyl-4-nitroimidazole | 696-23-1 [chemicalbook.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

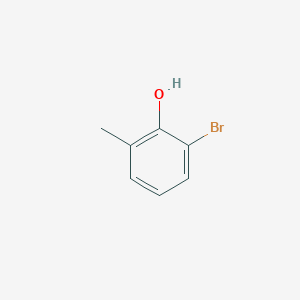

2-Bromo-6-methylphenol molecular structure and IUPAC name

An In-depth Technical Guide to 2-Bromo-6-methylphenol

This technical guide provides a comprehensive overview of this compound, including its chemical structure, properties, synthesis protocols, and key applications. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and IUPAC Name

This compound is an aromatic organic compound. Its structure consists of a phenol ring substituted with a bromine atom and a methyl group at the ortho positions relative to the hydroxyl group.

The molecular structure is depicted below:

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO | [1][3][5] |

| Molecular Weight | 187.03 g/mol | [1][3][5] |

| Appearance | Colorless to light yellow/orange clear liquid or crystalline solid | [2][3][5] |

| Melting Point | 16 °C | [3] |

| Boiling Point | 208-210 °C | [3][4] |

| Density | 1.51 g/cm³ | [3][4] |

| Flash Point | 79.532 °C | [3] |

| pKa | 8.78 ± 0.10 (Predicted) | [3] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and dimethylformamide. | [3] |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the electrophilic bromination of o-cresol (2-methylphenol). The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. Their combined effect directs the incoming electrophile (bromine) to the positions ortho and para to the hydroxyl group.

Protocol: Electrophilic Bromination of o-Cresol

This protocol describes a general method for the selective bromination of o-cresol to yield this compound.

Materials:

-

o-Cresol (2-methylphenol)

-

Liquid Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM) or Carbon disulfide (CS₂) (non-polar solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve o-cresol (1.0 eq) in a suitable non-polar solvent like dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Brominating Agent Addition: Prepare a solution of liquid bromine (1.0 eq) in the same solvent. Add this solution dropwise to the stirred o-cresol solution over 30-60 minutes, maintaining the temperature at 0 °C. The use of a non-polar solvent favors mono-substitution at the positions activated by the hydroxyl group.[6]

-

Reaction: Allow the reaction mixture to stir at 0 °C for an additional 1-2 hours after the addition is complete. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Logical Workflow and Applications

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups (hydroxyl, bromo, methyl) and their specific arrangement on the aromatic ring allow for diverse subsequent transformations.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from its precursor, o-cresol.

Caption: Synthesis workflow for this compound.

Key Applications

-

Pharmaceutical Intermediates: It serves as a building block for synthesizing more complex molecules with potential biological activity, such as anti-tumor drugs.[3]

-

Organic Synthesis: The compound is used in various organic reactions, including copper-catalyzed cross-coupling reactions and in the preparation of ligands for palladium catalysis.[4]

-

Flame Retardants: Due to the presence of a bromine atom, it has applications as a flame retardant in materials like plastics and electronics.[3]

References

- 1. This compound | C7H7BrO | CID 11095329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13319-71-6 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound | 13319-71-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. youtube.com [youtube.com]

Spectroscopic Characterization of 2-Bromo-6-methylphenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-methylphenol, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presents the data in a structured format, describes the general experimental protocols for acquiring such data, and includes a visual representation of the analytical workflow.

While specific experimental datasets for this compound are not broadly published, this guide is structured based on established principles of spectroscopic analysis for substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide critical information about its molecular structure.

1.1. ¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 2.3 | Singlet | - | 3H | -CH₃ |

| ~ 5.0 - 6.0 | Broad Singlet | - | 1H | -OH |

| ~ 6.7 - 7.5 | Multiplet | - | 3H | Ar-H |

1.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 17 | -CH₃ |

| ~ 110 - 140 | Ar-C |

| ~ 150 - 155 | Ar-C-OH |

1.3. Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.

-

Instrumentation: The sample is placed in an NMR tube and inserted into the NMR spectrometer.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.[1] Data is reported in parts per million (ppm) relative to the signal from the internal standard.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3500 - 3200 | Broad | O-H stretch (phenol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Medium | C-H stretch (methyl) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260 - 1180 | Strong | C-O stretch (phenol) |

| ~ 600 | Medium-Strong | C-Br stretch |

2.1. Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is as follows:

-

Sample Preparation: The sample can be analyzed as a thin film, a KBr pellet, or a nujol mull. For a KBr pellet, a small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk.

-

Instrumentation: The sample is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The final spectrum is typically presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is approximately 187.03 g/mol .[2]

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 186/188 | High | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |

| 107 | Moderate | [M-Br]⁺ |

| 79/81 | High | [Br]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

3.1. Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum is as follows:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.

-

Ionization: The sample is ionized, commonly using Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) according to their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

Navigating the Physicochemical Landscape of 2-Bromo-6-methylphenol: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility and stability of 2-Bromo-6-methylphenol in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document provides a framework based on established principles for substituted phenols, alongside detailed, adaptable experimental protocols for determining these crucial parameters.

Core Concepts: Understanding Solubility and Stability

This compound, a substituted phenolic compound, possesses a chemical structure that dictates its behavior in various solvents. The interplay between the polar hydroxyl group, the aromatic ring, and the bromo and methyl substituents governs its solubility. While generally exhibiting low solubility in water, it is more soluble in organic solvents such as ethanol and dimethylformamide.[1] The stability of this compound is influenced by factors such as the solvent matrix, temperature, light exposure, and the presence of oxidizing agents.[1] Understanding these fundamental characteristics is paramount for its effective use in synthesis, formulation, and various analytical applications.

Solubility Profile of this compound

To address the absence of specific data, this guide provides a template for researchers to generate and present their own empirical findings.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Organic Solvent | Dielectric Constant (approx.) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| e.g., Methanol | 32.7 | To be determined | To be determined |

| e.g., Acetone | 20.7 | To be determined | To be determined |

| e.g., Dichloromethane | 9.1 | To be determined | To be determined |

| e.g., Toluene | 2.4 | To be determined | To be determined |

Stability Characteristics of this compound

The stability of this compound in solution is a critical parameter for its storage, handling, and application. Phenolic compounds can be susceptible to degradation through oxidation, and this process can be accelerated by heat, light, and the presence of certain catalysts. It is recommended to store this compound in a cool, dark place and to avoid contact with strong oxidizing agents.[1]

Potential degradation pathways for substituted phenols may involve oxidation of the phenol ring, potentially leading to the formation of quinone-type structures or polymerization. The presence of the bromine substituent may also influence its reactivity and degradation profile.

Table 2: Stability of this compound in Selected Organic Solvents under Stressed Conditions

| Solvent | Condition | Time (hours) | Purity (%) | Degradation Products Identified |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| e.g., Methanol | 40°C | 24, 48, 72 | To be determined | To be determined |

| e.g., Methanol | UV light (254 nm) | 1, 2, 4 | To be determined | To be determined |

Experimental Protocols

To empower researchers to generate the specific data required for their work, this section provides detailed, adaptable methodologies for determining the solubility and stability of this compound.

Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, screw-capped vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample to pellet the excess solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Assessment: A Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for quantifying the decrease in the concentration of this compound over time and for detecting the formation of any degradation products.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

-

Stress Conditions: Aliquot the stock solution into several sealed vials. Expose these vials to various stress conditions, such as elevated temperature (e.g., 40°C, 60°C) in a stability chamber and exposure to UV light (e.g., 254 nm, 365 nm) in a photostability chamber. Include a control sample stored at ambient temperature in the dark.

-

Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours for thermal stress; 0, 1, 2, 4 hours for photostability), withdraw an aliquot from each vial.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any potential degradation products. A gradient elution with a C18 column and UV detection is a common starting point.

-

Data Evaluation: Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation. Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility and stability of this compound is currently lacking, this technical guide provides the foundational knowledge and practical methodologies for researchers to determine these critical parameters. By following the outlined experimental protocols, scientists and drug development professionals can generate the specific, high-quality data necessary to advance their research and development activities involving this important chemical intermediate. The provided frameworks for data presentation will also aid in the clear and standardized reporting of these findings.

References

Navigating the Safe Handling of 2-Bromo-6-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methylphenol is a substituted aromatic compound utilized in various chemical syntheses within the pharmaceutical and broader chemical industries. Its structure, combining a phenol ring with bromine and methyl functional groups, imparts specific reactivity that is valuable in the synthesis of more complex molecules. However, these same structural features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel.

This technical guide provides a comprehensive overview of the known hazards associated with this compound and details the essential safety precautions for its handling, storage, and disposal. The information presented is collated from publicly available safety data sheets and toxicological information for this compound and structurally related chemicals.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity upon ingestion or skin contact, and its potential to cause significant irritation to the skin and eyes.[1][2]

GHS Classification

The GHS classification for this compound indicates multiple hazard categories.[1] A summary of the GHS hazard statements is provided in the table below.

| Hazard Class | GHS Hazard Statement (H-code) | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][3] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |

| Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation.[2][3] |

GHS Pictograms:

-

Exclamation Mark: Indicates that the substance may cause less serious health effects, such as skin and eye irritation, or may be harmful if swallowed.

-

Health Hazard: May be used to indicate respiratory sensitization, mutagenicity, carcinogenicity, reproductive toxicity, target organ toxicity, or aspiration toxicity.

Quantitative Toxicity Data

As of the latest available data, specific quantitative toxicity data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values for this compound are not publicly available. In the absence of this specific data, a conservative approach to handling, based on the GHS classifications of "harmful," is imperative.

Experimental Protocols and Safe Handling Procedures

Due to the lack of publicly available, detailed experimental protocols specifically for this compound, the following section outlines general best practices for the safe handling of substituted phenols in a laboratory setting. These protocols are designed to minimize exposure and mitigate the risks identified in the hazard assessment.

Engineering Controls

-

Fume Hood: All work with this compound, including weighing, transferring, and reactions, should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any potential vapors or aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

-

Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound. The following table summarizes the required PPE.

| Body Part | Recommended Protection | Specification/Standard |

| Eyes/Face | Safety goggles with side-shields or a face shield. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5] |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). Long-sleeved laboratory coat. | Inspect gloves for any signs of degradation or puncture before use.[5] |

| Respiratory | A NIOSH/MSHA approved respirator with an organic vapor cartridge. | Required if working outside of a fume hood or if there is a risk of generating dust or aerosols.[6] |

| Body | Standard laboratory coat. | To protect against incidental skin contact.[6] |

Handling and Storage

-

Handling:

-

Storage:

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8] |

| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4][8] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][8] |

Spill and Disposal Procedures

-

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as outlined in section 3.2.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4]

-

For solid spills, carefully sweep or scoop the material to avoid generating dust and place it in a designated, labeled hazardous waste container.[9]

-

Decontaminate the spill area with a suitable solvent.

-

-

Disposal:

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: Hazard statements and their corresponding first aid and PPE responses.

Caption: Step-by-step workflow for responding to a spill of this compound.

Conclusion

While this compound is a valuable reagent in chemical synthesis, its potential hazards necessitate a cautious and well-informed approach to its handling. Adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is essential for minimizing risk and ensuring a safe laboratory environment. The absence of specific quantitative toxicity data underscores the importance of treating this compound with a high degree of care, assuming a significant hazard potential based on its GHS classification. Researchers, scientists, and drug development professionals are urged to review this information thoroughly and integrate these safety practices into their standard operating procedures.

References

- 1. This compound | C7H7BrO | CID 11095329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13319-71-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

2-Bromo-6-methylphenol: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, synthesis, and potential biological applications of the versatile chemical intermediate, 2-Bromo-6-methylphenol.

Introduction

This compound is a halogenated aromatic compound that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, a bromine atom, and a methyl group on the phenolic ring, offers a versatile platform for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its commercial availability, potential synthetic routes, and explores its putative biological activities, offering valuable insights for researchers, chemists, and professionals in the field of drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The purity and quantity of the product can vary between suppliers, and it is essential to consider these factors based on the intended application.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 98% | Custom |

| Apollo Scientific | 98% | 5g, 25g, 100g |

| HANGZHOU LEAP CHEM CO., LTD. | Industrial Grade | Bulk |

| Neogen Chemicals Limited | 99% | Custom |

| Chemical Bull Pvt. Ltd. | Not Specified | Custom |

Table 1: Prominent Suppliers of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 13319-71-6 |

| Molecular Formula | C₇H₇BrO |

| Molecular Weight | 187.04 g/mol |

| Appearance | Clear, faint yellow liquid or solid |

| Melting Point | ~16 °C |

| Boiling Point | 215-217 °C |

| Density | 1.51 g/cm³ |

Table 2: Physicochemical Data for this compound

Synthesis and Purification: Experimental Protocols

While specific proprietary methods for the industrial synthesis of this compound are not publicly disclosed, a plausible and adaptable laboratory-scale synthesis can be derived from established bromination protocols for similar phenolic compounds. The following protocol describes the selective ortho-bromination of o-cresol.

Synthesis of this compound from o-Cresol

Materials:

-

o-Cresol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve o-cresol (1.0 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Remove the acetonitrile under reduced pressure.

-

Dilute the residue with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by vacuum distillation.

Procedure:

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Heat the crude product under reduced pressure.

-

Collect the fraction distilling at the appropriate boiling point and pressure. The boiling point of this compound is approximately 215-217 °C at atmospheric pressure and will be significantly lower under vacuum.

Potential Biological Activities and Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited in publicly available literature, the broader class of bromophenols, particularly those isolated from marine sources, has been shown to exhibit a range of significant biological effects. These activities include antioxidant, antimicrobial, and anticancer properties[1][2]. The presence of the phenolic hydroxyl group and the bromine substituent are thought to be key to these effects.

Based on the known activities of structurally related bromophenols, it is hypothesized that this compound could potentially modulate cellular signaling pathways associated with inflammation and oxidative stress. For instance, some bromophenols have been shown to influence the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response, and the NF-κB signaling pathway, which plays a central role in inflammation[2].

Hypothetical Involvement in the Keap1-Nrf2 Signaling Pathway

The following diagram illustrates a hypothetical mechanism by which this compound might activate the Nrf2 antioxidant response pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. It is proposed that this compound, due to its electrophilic nature, could react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 can then translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes, which encode for a battery of cytoprotective proteins.

Caption: Hypothetical activation of the Nrf2 pathway by this compound.

Conclusion

This compound is a commercially accessible and synthetically valuable intermediate with potential applications in drug discovery and development. While its specific biological activities are yet to be fully elucidated, the known bioactivities of the broader class of bromophenols suggest that it may possess interesting pharmacological properties. Further research into its biological effects and mechanisms of action is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for researchers and professionals to facilitate their work with this versatile compound.

References

Green Horizons in Phenol Synthesis: A Technical Guide to Sustainable Routes for Substituted Phenols

For Immediate Release

[City, State] – [Date] – In a significant step towards environmentally conscious chemical manufacturing, researchers and drug development professionals now have access to a comprehensive technical guide on the green synthesis of substituted phenols. This whitepaper details sustainable methodologies, moving away from traditional, often hazardous, synthetic routes. The guide provides an in-depth analysis of innovative techniques, including biocatalysis, microwave- and ultrasound-assisted reactions, synthesis from renewable lignin, and the use of ionic liquids, offering a comparative look at their efficiency and environmental impact.

Substituted phenols are crucial building blocks in the pharmaceutical, agrochemical, and polymer industries. However, their conventional synthesis frequently involves harsh reagents, toxic solvents, and energy-intensive processes, contributing to significant environmental concerns. This new guide addresses these challenges by presenting a curated collection of greener alternatives that emphasize waste reduction, energy efficiency, and the use of renewable resources.

Key Green Synthesis Routes Explored:

-

Ipso-hydroxylation of Arylboronic Acids: A highly efficient and mild method utilizing hydrogen peroxide as a clean oxidant.

-

Biocatalysis: The use of enzymes such as laccases and tyrosinases to catalyze the synthesis of phenols with high selectivity under benign conditions.

-

Microwave-Assisted Synthesis: A technology that significantly reduces reaction times and improves yields for reactions like aminoalkylation and nitration of phenols.

-

Ultrasound-Assisted Synthesis: Harnessing the energy of ultrasonic waves to accelerate reactions and enhance efficiency.

-

Synthesis from Lignin: A sustainable approach that converts the abundant biomass polymer, lignin, into valuable phenolic compounds.

-

Ionic Liquids as Green Reaction Media: The application of non-volatile and recyclable ionic liquids as environmentally friendly solvents and catalysts.

This technical guide provides detailed experimental protocols for key cited experiments, allowing for the replication and adaptation of these green methodologies in various research and industrial settings. Furthermore, all quantitative data has been summarized in clearly structured tables for straightforward comparison of reaction parameters and outcomes. To aid in the visualization of complex processes, the guide includes diagrams for described signaling pathways and experimental workflows generated using Graphviz (DOT language).

I. Ipso-hydroxylation of Arylboronic Acids: A Mild and Efficient Route

The ipso-hydroxylation of arylboronic acids has emerged as a leading green strategy for the synthesis of substituted phenols. This method offers significant advantages over traditional approaches by employing mild oxidants like hydrogen peroxide and often proceeding under catalyst- and solvent-free conditions.[1]

Experimental Protocol: Catalyst- and Solvent-Free Ipso-hydroxylation using Sodium Perborate[2]

A mixture of the respective arylboronic acid (1 mmol) and sodium perborate tetrahydrate (SPB, 2 mmol) in water (4 mL) is stirred at room temperature for 10-20 minutes.[2] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is acidified with HCl solution. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the substituted phenol.[3]

Quantitative Data:

| Entry | Arylboronic Acid | Product | Reaction Time (min) | Yield (%) |

| 1 | Phenylboronic acid | Phenol | 5 | 92 |

| 2 | 4-Methylphenylboronic acid | 4-Methylphenol | 10 | 90 |

| 3 | 4-Methoxyphenylboronic acid | 4-Methoxyphenol | 10 | 88 |

| 4 | 4-Chlorophenylboronic acid | 4-Chlorophenol | 10 | 85 |

| 5 | 3-Nitrophenylboronic acid | 3-Nitrophenol | 20 | 82 |

Table 1: Yields of substituted phenols via catalyst- and solvent-free ipso-hydroxylation of arylboronic acids using sodium perborate.[2]

Reaction Pathway:

II. Biocatalytic Synthesis: The Enzymatic Approach

Biocatalysis offers an exceptionally green route to substituted phenols by utilizing enzymes, which operate under mild conditions with high selectivity. Laccases and tyrosinases are two prominent classes of enzymes employed for this purpose.[1][4]

Experimental Protocol: Laccase-Catalyzed Synthesis of 2-Aryl-1H-benzimidazoles[5]

In a typical procedure, a mixture of o-phenylenediamine (1 mmol) and an aromatic aldehyde (1 mmol) is stirred in a suitable buffer solution at room temperature. A commercial laccase preparation (e.g., Novoprime Base 268, Suberase®, or Denilite® II Base) is then added, and the reaction is allowed to proceed.[5] The product can be isolated through standard extraction and purification techniques.

Quantitative Data:

| Entry | Aldehyde | Laccase | Yield (%) |

| 1 | Benzaldehyde | Novoprime Base 268 | 88 |

| 2 | 4-Chlorobenzaldehyde | Suberase® | 85 |

| 3 | 4-Methoxybenzaldehyde | Denilite® II Base | 82 |

| 4 | 2-Naphthaldehyde | Novoprime Base 268 | 75 |

Table 2: Yields of 2-aryl-1H-benzimidazoles via laccase-catalyzed one-pot synthesis.[5]

Conceptual Workflow:

References

- 1. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyphenol-Hydroxylating Tyrosinase Activity under Acidic pH Enables Efficient Synthesis of Plant Catechols and Gallols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxylation of p-substituted phenols by tyrosinase: further insight into the mechanism of tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Laccase-catalysed synthesis of coupling products of phenolic substrates in different reactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Laccases: Versatile Biocatalysts for the Synthesis of Heterocyclic Cores - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Historical Methods for the Preparation of Brominated Phenols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of brominated phenols, compounds of significant interest in organic synthesis and medicinal chemistry. The following sections provide a detailed overview of key historical methods, complete with experimental protocols and quantitative data to facilitate understanding and replication. The evolution of these techniques highlights the ongoing pursuit of efficiency, selectivity, and safety in chemical synthesis.

Direct Bromination with Elemental Bromine

One of the earliest and most straightforward methods for the synthesis of brominated phenols is the direct reaction of phenol with elemental bromine (Br₂). The outcome of this electrophilic aromatic substitution is highly dependent on the solvent used, which influences the degree of bromination and the regioselectivity of the product.

Bromination in Aqueous Solution

The high reactivity of phenol is particularly evident in aqueous solutions. When phenol is treated with bromine water, the reaction is rapid and leads to the formation of a white precipitate of 2,4,6-tribromophenol.[1] This is a result of the ionization of phenol in water to the more reactive phenoxide ion, which strongly activates the aromatic ring towards electrophilic attack at the ortho and para positions.[2]

Experimental Protocol: Preparation of 2,4,6-Tribromophenol [1]

-

Dissolve 10 g of phenol in 200 ml of cold water in a reaction flask.

-

With continuous stirring, add 52 g of bromine in an aqueous solution from a dropping funnel.

-

A white precipitate of 2,4,6-tribromophenol will form.

-

Collect the precipitate by filtration and wash it with water.

-

Recrystallize the product from dilute ethyl alcohol.

| Product | Reagents | Solvent | Yield | Melting Point | Reference |

| 2,4,6-Tribromophenol | Phenol, Bromine | Water | Almost quantitative | 95 °C | [1] |

Bromination in Non-Polar Solvents

To achieve selective monobromination, the reaction is typically carried out in a non-polar solvent such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄).[3][4] In these solvents, the ionization of phenol is suppressed, and the aromatic ring is less activated compared to in aqueous media.[2] This allows for greater control over the reaction, favoring the formation of a mixture of o-bromophenol and p-bromophenol, with the para isomer being the major product due to steric hindrance at the ortho positions.[4]

Experimental Protocol: Preparation of p-Bromophenol [3]

-

In a 5-liter round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel, dissolve 1 kg (10.6 moles) of phenol in 1 liter of carbon disulfide.

-

Cool the flask to below 5 °C using a salt and ice mixture.

-

While stirring, add a solution of 1702 g (10.7 moles) of bromine in 500 cc of carbon disulfide from the separatory funnel over approximately two hours.

-

After the addition is complete, distill off the carbon disulfide.

-

The residual liquid is then distilled under reduced pressure to yield p-bromophenol.

| Product | Reagents | Solvent | Temperature | Yield | Boiling Point | Reference |

| p-Bromophenol | Phenol, Bromine | Carbon Disulfide | < 5 °C | 80-84% | 145-150 °C / 25-30 mm | [3] |

| o-Bromophenol | (as byproduct) | [3] | ||||

| 2,4-Dibromophenol | (as byproduct) | [3] |

Bromination in Glacial Acetic Acid

Glacial acetic acid has also been historically used as a solvent for the bromination of phenols.[3][5] It offers a balance between the high reactivity seen in water and the lower reactivity in non-polar solvents.

Experimental Protocol: Preparation of 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one (from 2,4,6-Tribromophenol) [5]

This protocol details the bromination of 2,4,6-tribromophenol to a cyclohexadienone, illustrating a further reaction of a brominated phenol.

-

In a 1-liter Erlenmeyer flask, dissolve 66.2 g (0.200 mole) of 2,4,6-tribromophenol and 27.2 g (0.197 mole) of sodium acetate trihydrate in 400 ml of glacial acetic acid, warming to approximately 70 °C to obtain a clear solution.

-

Cool the solution to room temperature to form a fine suspension.

-

Add a solution of 32 g (0.20 mole) of bromine in 200 ml of glacial acetic acid dropwise over 1 hour with stirring.

-

Keep the mixture at room temperature for 30 minutes.

-

Pour the reaction mixture onto 2 kg of crushed ice.

-

Collect the resulting yellow solid by suction filtration after the ice has melted.

| Starting Material | Product | Reagents | Solvent | Yield | Reference |

| 2,4,6-Tribromophenol | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Bromine, Sodium Acetate | Glacial Acetic Acid | Not specified | [5] |

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) emerged as a valuable reagent for bromination, offering milder reaction conditions and often improved selectivity compared to elemental bromine.[6][7] It is particularly useful for the bromination of activated aromatic compounds like phenols.[7]

Historically, NBS has been used for the selective ortho-bromination of para-substituted phenols in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH).[8]

Experimental Protocol: General Procedure for ortho-Bromination with NBS [8]

-

To a solution of a para-substituted phenol in methanol, add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of p-toluenesulfonic acid (10 mol%).

-

Stir the reaction mixture at room temperature for 15-25 minutes.

-

The reaction progress can be monitored by techniques such as HPLC.

-

Upon completion, the product can be isolated by standard work-up procedures.

| Substrate | Product | Reagent | Catalyst | Solvent | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | p-Cresol | 2-Bromo-4-methylphenol | NBS | pTsOH | Methanol | >86% |[8] |

Synthesis of Specific Bromophenols through Indirect Methods

For the preparation of specific isomers that are difficult to obtain through direct bromination, indirect methods involving the use of protecting or directing groups have been historically employed.

Preparation of o-Bromophenol via Sulfonation

A classic example is the synthesis of o-bromophenol. Direct bromination of phenol yields primarily the para isomer. To favor the ortho product, the para position is first blocked by sulfonation. The resulting phenolsulfonic acid is then brominated, and subsequent hydrolysis removes the sulfonate group to yield o-bromophenol.[9]

Experimental Protocol: Preparation of o-Bromophenol [9]

-

Sulfonation: Heat a mixture of 94 g (1 mole) of phenol and 350 g (3.5 moles) of concentrated sulfuric acid on a boiling water bath for three hours with mechanical stirring.

-

Basification: Cool the reaction mixture and make it alkaline by carefully adding a solution of 280 g (7 moles) of sodium hydroxide in 700 cc of water.

-

Bromination: Cool the alkaline solution to room temperature and add 160 g (1 mole) of bromine dropwise over 20-30 minutes, allowing the temperature to rise to 40-50 °C.

-

Evaporation and Hydrolysis: Evaporate the solution in an oil bath at 150-155 °C until a thick, pasty mass remains. Cool the residue and slowly add 800 cc of concentrated sulfuric acid.

-

Steam Distillation: Heat the flask in an oil bath at 190-210 °C and distill the mixture with steam. The o-bromophenol passes over as a heavy oil.

-

Purification: Extract the product with ether, remove the ether by distillation, and distill the residue at atmospheric pressure.

| Product | Key Steps | Yield | Boiling Point | Reference |

| o-Bromophenol | Sulfonation, Bromination, Hydrolysis | 40-43% | 194-200 °C | [9] |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows for the historical preparation of brominated phenols.

Caption: Workflow of Direct Phenol Bromination.

Caption: Synthesis of o-Bromophenol via Sulfonation.

Conclusion

The historical methods for the preparation of brominated phenols demonstrate a clear progression towards greater control over reactivity and selectivity. Early methods relying on the direct reaction of phenol with bromine in various solvents provided access to a range of brominated products, from the fully substituted 2,4,6-tribromophenol in aqueous media to monobrominated isomers in non-polar solvents. The development of indirect methods, such as the use of sulfonate protecting groups, enabled the synthesis of specific isomers that were otherwise difficult to obtain. The introduction of milder brominating agents like N-bromosuccinimide further refined the synthetic toolkit available to chemists. This evolution of synthetic strategies underscores the fundamental principles of electrophilic aromatic substitution and the profound influence of reaction conditions on the outcome of chemical transformations. These foundational methods have paved the way for the more sophisticated and highly selective bromination techniques used in modern organic synthesis and drug discovery.

References

- 1. prepchem.com [prepchem.com]

- 2. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. quora.com [quora.com]

- 5. orgsyn.org [orgsyn.org]

- 6. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: The Use of 2-Bromo-6-methylphenol in Palladium-Catalyzed Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-6-methylphenol is a valuable chemical intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a bromine atom ortho to a hydroxyl group and adjacent to a methyl group, presents both opportunities and challenges for synthetic chemists. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2][3] These reactions allow for the introduction of diverse functional groups, making this compound a versatile building block for creating libraries of complex molecules for drug discovery and development.[1][3][4]

This document provides detailed application notes and representative protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

General Principles of Palladium-Catalyzed Cross-Coupling

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[2][5][6] The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[6][7]

-

Transmetalation (for Suzuki, Sonogashira, etc.) or Alkene Coordination/Insertion (for Heck): The coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, or an alkene coordinates and inserts into the palladium-carbon bond.[6][7]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[6][7][8]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or its ester.[2] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.[2][9]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

While specific data for this compound is not extensively published, the following table summarizes typical conditions successfully employed for structurally similar sterically hindered or heteroaromatic bromides. Optimization will be required.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Notes | Ref |

| 1 | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12-24 | >80 | For 2-bromo-substituted benzimidazoles | [9] |

| 2 | Pd₂(dba)₃ (1.0) | Ligand 1 (3.0) | KF (3.0) | Dioxane | 110 | 12-24 | 74 | For 4-bromoanisole with a pyridylboronate | [10] |

| 3 | Pd(PPh₃)₄ (5.5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 24 | High | General procedure for aryl bromides | [7] |

| 4 | Pd(OAc)₂ (0.5) | None | - | WEB* | RT | 2-6 | 90-98 | Ligand-free protocol for various aryl bromides | [11] |

*WEB: Water Extract of Banana (a sustainable solvent medium).

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for aryl bromides.[7][9][12]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

-

Ligand (e.g., SPhos, XPhos) (2-10 mol%, if required)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, with 10-25% H₂O)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube or round-bottom flask, add this compound, the arylboronic acid, and the base.

-

If using a solid catalyst and ligand, add them to the flask.

-

Seal the vessel with a rubber septum, and evacuate and backfill with an inert gas (repeat this cycle 3 times).

-

Add the degassed solvent system via syringe.

-

If using a catalyst like Pd(OAc)₂, it may be added at this stage as a solution.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[8][13] This reaction is fundamental in medicinal chemistry for synthesizing aryl amines, which are prevalent in drug molecules.[14] For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is critical.[15]

Data Presentation: Key Parameters for Buchwald-Hartwig Amination

The table below outlines crucial parameters and recommended choices for challenging substrates, adapted from troubleshooting guides for similar molecules.[15]

| Parameter | Recommended Choice | Rationale |

| Palladium Source | G3/G4 Palladacycle Precatalysts | Readily forms the active Pd(0) species, improving consistency and yield.[15] |

| Ligand | Bulky Biaryl Phosphines (XPhos, SPhos, BrettPhos) | Effective for hindered substrates; they promote reductive elimination and stabilize catalytic intermediates.[14][15] |

| Base | Strong, Soluble Bases (NaOtBu, LHMDS, K₃PO₄) | Ensures efficient deprotonation of the amine coupling partner. Solubility is key for reaction kinetics.[15] |

| Solvent | Anhydrous, Aprotic (Toluene, Dioxane) | Common solvents for this transformation; must be thoroughly degassed. |

| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive or hindered substrates.[15] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on general methods for aryl bromides.[15]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3) (1-2 mol%)

-

Additional Ligand (if not using a precatalyst) (2-4 mol%)

-

Base (e.g., NaOtBu) (1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add this compound, the amine (if solid), the base, and the palladium precatalyst to an oven-dried Schlenk tube.

-

Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this step.

-

If not using a glovebox, assemble the solids in the tube, seal it, and perform three evacuate/backfill cycles with an inert gas before adding the solvent and liquid amine.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16] It typically uses a dual catalyst system of palladium and a copper(I) salt, although copper-free methods have been developed.[17][18] The resulting arylalkynes are important intermediates in organic synthesis.

Data Presentation: Typical Sonogashira Coupling Conditions

| Entry | Palladium Catalyst (mol%) | Copper Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Ref |

| 1 | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N, Piperidine) | THF or DMF | RT to 60 | [17][19] |

| 2 | PdCl₂(PPh₃)₂ (3) | None | TBAF (3 equiv) | Solvent-free | 80 | [20] |

| 3 | Pd(OAc)₂ | None | K₂CO₃ | H₂O | 90 | [18] |

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a representative protocol for a traditional copper-cocatalyzed Sonogashira reaction.

Materials:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (1-2 mol%)

-

Copper(I) Iodide (CuI) (1-5 mol%)

-

Amine Base (e.g., Triethylamine or Diisopropylamine) (used as solvent or cosolvent)

-

Anhydrous, degassed organic solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with inert gas (3 cycles).

-

Add the degassed solvent and the amine base, followed by the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

-

Wash the filtrate with water or dilute aqueous acid to remove the amine base.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, typically with high trans selectivity.[5][21] It is a powerful tool for C-C bond formation and the synthesis of complex molecules.[22]

Data Presentation: Typical Heck Reaction Conditions

| Entry | Palladium Source (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Ref |

| 1 | Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | Et₃N or K₂CO₃ (1.2) | DMF, Acetonitrile | 80-140 | [5][22] |

| 2 | Pd(OAc)₂ | None (Phosphine-free) | K₂CO₃ (1.5) | NMP or DMA | 120-140 | [21] |

| 3 | Pd/C | None | NaOAc (1.5) | DMF/H₂O | 100 | [23] |

Experimental Protocol: General Procedure for Heck Reaction

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., n-Butyl acrylate) (1.5 equiv)

-

Palladium Catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

-

Ligand (e.g., PPh₃) (if needed, 2-10 mol%)

-

Base (e.g., Et₃N, NaOAc, K₂CO₃) (1.2 - 2.0 equiv)

-

High-boiling polar aprotic solvent (e.g., DMF, NMP)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Charge a reaction vessel with this compound, the palladium catalyst, ligand (if used), and base.

-

Seal the vessel and purge with an inert gas.

-

Add the degassed solvent and the alkene via syringe.

-

Heat the mixture with stirring to the required temperature (typically 100-140 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Troubleshooting and General Considerations

For sterically hindered substrates like this compound, several side reactions can occur:

-

Hydrodehalogenation: The bromo substrate is reduced, replacing the bromine with a hydrogen atom. This can be minimized by using bulky ligands, optimizing the base, or lowering the reaction temperature.[15][24]

-

Homocoupling: Two molecules of the starting aryl bromide couple together. This is often promoted by oxygen and can be reduced by thoroughly degassing the reaction mixture and using an appropriate catalyst system.[24]

-

Catalyst Inhibition: The phenolic hydroxyl group could potentially coordinate to the palladium center and inhibit catalysis. It may be necessary to protect the hydroxyl group (e.g., as a methyl or benzyl ether) prior to the coupling reaction, followed by a deprotection step.

References

- 1. Wholesale this compound CAS:13319-71-6 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. youtube.com [youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. ajphr.com [ajphr.com]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 21. Heck Reaction [organic-chemistry.org]

- 22. youtube.com [youtube.com]

- 23. mdpi.com [mdpi.com]

- 24. benchchem.com [benchchem.com]

Application of 2-Bromo-6-methylphenol in Agrochemical Synthesis: A Review of Potential Applications and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methylphenol is a substituted aromatic compound that holds potential as a versatile intermediate in the synthesis of novel agrochemicals. Its structure, featuring a reactive bromine atom, a hydroxyl group, and a methyl group on a benzene ring, offers multiple sites for chemical modification, enabling the generation of diverse molecular scaffolds with potential fungicidal, herbicidal, or insecticidal properties. While direct applications in commercially available agrochemicals are not extensively documented in publicly available literature, the synthesis and biological activity of structurally related compounds provide a strong rationale for its exploration in agrochemical discovery. This document outlines potential applications, provides generalized synthetic protocols based on related molecules, and discusses the types of biological activities that derivatives of this compound might exhibit.

Potential Agrochemical Applications

Based on the known activities of analogous brominated and methylated phenolic compounds, derivatives of this compound are promising candidates for the following agrochemical classes:

-

Fungicides: Phenolic compounds are known to possess antifungal properties. The introduction of a bromine atom can enhance this activity. Further derivatization of the hydroxyl or the aromatic ring could lead to compounds that inhibit crucial fungal enzymes or disrupt cell membrane integrity. For instance, nitration of similar phenols has been shown to yield compounds with fungicidal effects.

-

Herbicides: Brominated phenols, such as bromoxynil, are effective herbicides that act by inhibiting photosynthesis. This compound could serve as a scaffold to develop new herbicides with potentially different selectivity and weed control spectrums.

-

Insecticides: While less common, phenolic compounds can be modified to exhibit insecticidal activity. The lipophilicity imparted by the bromo and methyl groups could facilitate penetration of the insect cuticle, and further functionalization could introduce neurotoxic or growth-regulating properties.

Experimental Protocols: Synthesis of Potential Agrochemical Intermediates

The following protocols are generalized from the synthesis of structurally similar compounds, such as 2-bromo-4-fluoro-6-methylphenol and 2-bromo-4-methylphenol, and can be adapted for the derivatization of this compound.

Protocol 1: Bromination of a Substituted Phenol (Illustrative)

This protocol describes a general method for the bromination of a cresol derivative, which can be considered analogous to the synthesis of a di-halogenated derivative from this compound.

Objective: To introduce a second bromine atom onto the aromatic ring of a bromophenol.

Materials:

-

Substituted Bromophenol (e.g., this compound)

-

Bromine (Br₂)

-

Hydrogen Peroxide (H₂O₂)

-

Organic Solvent (e.g., Chloroform, Dichloromethane)

-

Water

-

Sodium Bicarbonate Solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolve the starting bromophenol in a suitable organic solvent and water in a reaction flask.

-

Cool the mixture to a temperature between -10°C and 5°C using an ice-salt bath.

-

Slowly add bromine dropwise to the stirred reaction mixture, maintaining the low temperature. The amount of bromine should be stoichiometrically calculated based on the desired degree of bromination.

-

After the bromine addition is complete, add hydrogen peroxide dropwise to the reaction mixture.

-

Allow the reaction to proceed at low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Safety Precautions: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2: Nitration of a Substituted Phenol (Illustrative)

This protocol outlines a general procedure for the nitration of a phenolic compound, which can be a key step in synthesizing certain classes of fungicides and herbicides.

Objective: To introduce a nitro group onto the aromatic ring of this compound.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Organic Solvent (e.g., Chloroform)

-

Ice

-

Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a reaction flask, dissolve this compound in the chosen organic solvent.

-

Cool the flask in an ice bath to 0-5°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of this compound while maintaining the temperature below 10°C.

-